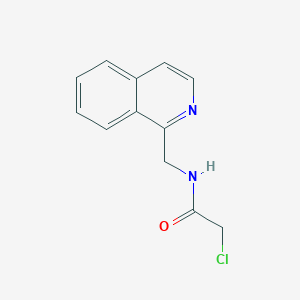

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(isoquinolin-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-7-12(16)15-8-11-10-4-2-1-3-9(10)5-6-14-11/h1-6H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVGQWFUMQZPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Isoquinolin-1-ylmethanamine with Chloroacetyl Chloride

The most direct route involves reacting isoquinolin-1-ylmethanamine with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts. Dichloromethane or toluene are suitable solvents, while inorganic bases like sodium carbonate or hydroxide facilitate deprotonation. For example, in the synthesis of the nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, p-nitroaniline undergoes acylation with chloroacetyl chloride in toluene/water with sodium carbonate, yielding 93% product. Adapting this to isoquinolin-1-ylmethanamine would follow:

Reaction parameters such as temperature (15–30°C), stoichiometry (1:1.1 amine:chloroacetyl chloride), and stirring duration (2–4 hours) are critical.

Alternative Chloroacetylating Agents

Chloroacetic anhydride may substitute chloroacetyl chloride, particularly in moisture-sensitive conditions. Patent WO2017005570A1 details chloroacetyl chloride synthesis via phosgenation of chloroacetic acid using a Vilsmeier-Haack-type catalyst (e.g., N,N-dimethylformamide). This method achieves high-purity chloroacetyl chloride, essential for efficient acylation.

Stepwise Synthesis and Optimization

Acylation Reaction Protocol

Adapting the nintedanib intermediate synthesis:

-

Reagents :

-

Isoquinolin-1-ylmethanamine (1.0 mol)

-

Chloroacetyl chloride (1.1 mol)

-

Toluene (6 vol)

-

Sodium carbonate (1.5 mol)

-

Water (4 vol)

-

-

Procedure :

-

Charge amine, toluene, sodium carbonate, and water into a reactor.

-

Cool to 15°C, add chloroacetyl chloride dropwise over 2 hours.

-

Stir at room temperature for 2 hours.

-

Separate organic layer, concentrate, and crystallize to obtain product.

-

Yield : ~90% (extrapolated from analogous reactions).

Purity : >98% by HPLC (if optimized).

Methylation Considerations

While the target compound lacks an N-methyl group, methylation steps in similar syntheses (e.g., using dimethyl sulfate in dichloromethane/water with NaOH) highlight the importance of solvent stability. Ethyl acetate, for instance, is avoided due to decomposition under basic conditions.

Industrial-Scale Production Insights

Catalytic Phosgenation for Chloroacetyl Chloride

Patent WO2017005570A1 emphasizes a phosgene-based route for chloroacetyl chloride, crucial for large-scale acylation:

Key Parameters :

Solvent and Temperature Optimization

Industrial processes favor dichloromethane for its inertness and ease of removal. Reaction temperatures are maintained below 60°C to prevent decomposition.

Analytical Characterization

Spectroscopic Data

While specific data for 2-chloro-N-isoquinolin-1-ylmethyl-acetamide is unavailable, analogous compounds exhibit:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of N-substituted isoquinoline derivatives.

Oxidation Reactions: Formation of N-oxides or other oxidized products.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide with analogs:

Notes:

- Isoquinoline vs. Pyridine/Furan: The bicyclic isoquinoline system enhances π-π stacking and hydrogen-bonding capabilities compared to monocyclic pyridine (QE3) or furan derivatives, which may improve target binding in biological systems .

Biological Activity

2-Chloro-N-isoquinolin-1-ylmethyl-acetamide is a synthetic compound characterized by its unique structural features, including a chloro group, an isoquinoline moiety, and an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C13H13ClN2O

- Molecular Weight : 250.71 g/mol

- Structural Features :

- Chloro group

- Isoquinoline backbone

- Acetamide functional group

Synthesis

The synthesis of 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride and methylamine under reflux conditions using organic solvents such as dichloromethane or chloroform. The general synthetic route can be summarized as follows:

- Reaction of Isoquinoline with Chloroacetyl Chloride :

- Forms an intermediate compound.

- Treatment with Methylamine :

- Yields the final product, 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide.

Antimicrobial Properties

Research has indicated that 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results.

Antimicrobial Activity Table

| Compound Code | E. coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |

|---|---|---|---|

| 3a | 7 mm | 16 mm | No zone |

| 3b | 26 mm | 23 mm | 25 mm |

| 3c | 30 mm | 35 mm | 36 mm |

| ... | ... | ... | ... |

The results indicate varying degrees of antibacterial activity, with some derivatives showing substantial inhibition zones against the tested strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, potentially leading to reduced tumor growth. The exact mechanism of action involves binding to specific molecular targets, which modulate biological pathways critical for cancer cell survival.

Case Studies and Research Findings

- Antimicrobial Screening : In vitro studies demonstrated that derivatives of this compound were effective against multiple strains of bacteria and fungi using the agar diffusion method. The screening involved preparing samples in a solution and testing them against pathogens like E. coli and Staphylococcus aureus .

- Mechanistic Insights : The mechanism of action was explored through various assays which indicated that the compound could interfere with enzyme activity related to cell growth and division, suggesting its potential as a therapeutic agent in cancer treatment.

- Comparative Analysis : When compared to similar compounds, such as N-methyl derivatives, 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide exhibited enhanced reactivity and selectivity, making it a valuable candidate in drug development .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the isoquinoline core followed by chloroacetamide functionalization. A common approach includes:

- Amide bond formation : Reacting isoquinoline derivatives (e.g., isoquinolin-1-ylmethanamine) with chloroacetyl chloride under anhydrous conditions in the presence of a base like triethylamine .

- C-amidoalkylation : Utilizing intermediates such as 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide for electrophilic substitution on aromatic systems .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR spectroscopy : and NMR to confirm proton environments and carbon backbone (e.g., chloroacetamide CH at δ ~4.2 ppm; isoquinoline aromatic protons at δ 7.5–9.0 ppm) .

- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm and N–H bends at ~3300 cm .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria) or cytotoxicity using MTT assays on cancer cell lines (e.g., IC determination) .

- Target identification : Molecular docking (AutoDock Vina) against enzymes like kinases or proteases, guided by structural analogs (e.g., quinoline-based inhibitors) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be obtained?

- Kinetic studies : Monitor reaction intermediates via HPLC or -NMR (if fluorinated analogs are used) to identify rate-determining steps .

- DFT calculations : Optimize transition states (Gaussian 09) for key reactions (e.g., amide bond formation) to map electronic and steric effects .

- Isotopic labeling : Use -labeled chloroacetamide to trace regioselectivity in substitution reactions .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

- Dynamic vs. static structures : NMR may show dynamic averaging (e.g., rotational isomers), while X-ray provides a static snapshot. Use variable-temperature NMR to detect conformational flexibility .

- Hydrogen bonding analysis : Compare crystallographic hydrogen-bonding patterns (e.g., N–H···O in SHELXL-refined structures) with solution-state IR/NMR data .

- Multi-method validation : Cross-validate with mass spectrometry (HRMS) and elemental analysis for stoichiometric consistency .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent screening : Test polar/non-polar solvent mixtures (e.g., DMSO/water, chloroform/hexane) to grow single crystals .

- Additive use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize specific conformations .

- Temperature gradients : Gradual cooling (0.5°C/hour) to enhance crystal lattice formation .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Q. How are reaction byproducts or degradation products characterized?

- LC-MS/MS : Identify side products (e.g., dechlorinated analogs) via fragmentation patterns .

- Tandem techniques : Couple preparative TLC with -NMR for isolation and structural elucidation of minor components .

- Stability studies : Accelerated degradation under acidic/basic conditions (pH 1–13) to profile hydrolytic pathways .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum content) .

- Structural analogs : Compare activity trends with derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to isolate substituent effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in IC values across cell lines .

Q. What methodologies resolve ambiguities in regioselectivity during synthesis?

- NOE spectroscopy : Detect spatial proximity of substituents to confirm regiochemical outcomes .

- Single-crystal XRD : Unambiguously assign substitution patterns (e.g., para vs. meta chloro placement) .

- Isotope effects : Use deuterated reagents to probe mechanistic pathways in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.